N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide, also known as DMXAA, is a small molecule drug that has been studied for its potential in cancer treatment. DMXAA was first discovered in the 1990s and has since undergone extensive research to determine its efficacy and mechanism of action.
Mechanism of Action
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide's mechanism of action is not fully understood, but it is believed to work through the activation of the immune system. This compound has been shown to induce the production of cytokines, which are signaling molecules that can activate immune cells to attack cancer cells. This compound has also been shown to inhibit the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, such as tumor necrosis factor alpha (TNFα) and interferon gamma (IFNγ). This compound has also been shown to inhibit the formation of new blood vessels by inhibiting the activity of vascular endothelial growth factor (VEGF).
Advantages and Limitations for Lab Experiments
One advantage of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models. However, this compound's mechanism of action is not fully understood, which can make it difficult to interpret results from experiments. Additionally, this compound has been shown to have variable efficacy in different cancer models, which can make it difficult to predict its effectiveness in human patients.
Future Directions
There are a number of future directions for research on N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide. One potential area of study is the development of combination therapies that include this compound and other anti-cancer agents. Another area of study is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further research is needed to fully understand this compound's mechanism of action and how it can be optimized for use in cancer treatment.
Synthesis Methods
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxybenzenesulfonyl chloride with 1,3-dimethyl-4-pyrazolecarboxaldehyde, followed by a reaction with methylamine. The final product is then purified through recrystallization.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and colon cancer.
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-5-21-14-6-8-15(9-7-14)22(19,20)18(4)11-13-10-17(3)16-12(13)2/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLCQMHYGDRZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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